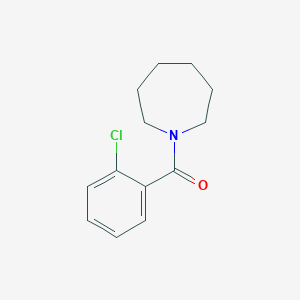

Azepan-1-yl(2-chlorophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azepan-1-yl(2-chlorophenyl)methanone, also known as Ketamine, is a widely used anesthetic drug that has been used for decades in both veterinary and human medicine. It is a dissociative anesthetic that has been used in a variety of medical settings, including surgical procedures, pain management, and emergency medicine. The chemical structure of Ketamine is similar to that of phencyclidine (PCP), which is a known psychoactive drug. However, Ketamine is considered to be safer and less addictive than PCP.

Mécanisme D'action

Azepan-1-yl(2-chlorophenyl)methanone works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in the transmission of pain signals and the regulation of mood. By blocking the NMDA receptor, Azepan-1-yl(2-chlorophenyl)methanone reduces the transmission of pain signals and enhances the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood.

Effets Biochimiques Et Physiologiques

Azepan-1-yl(2-chlorophenyl)methanone has a number of biochemical and physiological effects on the body, including increased heart rate and blood pressure, respiratory depression, and muscle rigidity. It can also cause hallucinations, dissociation, and other psychological effects, which can be both therapeutic and potentially harmful.

Avantages Et Limitations Des Expériences En Laboratoire

Azepan-1-yl(2-chlorophenyl)methanone has a number of advantages for use in laboratory experiments, including its rapid onset of action, its ability to induce dissociation and analgesia, and its relatively low toxicity compared to other anesthetic drugs. However, Azepan-1-yl(2-chlorophenyl)methanone also has some limitations, including its potential to cause hallucinations and dissociation, which can interfere with experimental outcomes.

Orientations Futures

There are a number of potential future directions for research on Azepan-1-yl(2-chlorophenyl)methanone, including the development of new antidepressant drugs based on the Azepan-1-yl(2-chlorophenyl)methanone molecule, the exploration of its potential therapeutic applications in other medical conditions, and the investigation of its long-term effects on the brain and body. Additionally, research is needed to better understand the mechanisms of action of Azepan-1-yl(2-chlorophenyl)methanone, and to develop new drugs that target specific receptors in the brain to produce more targeted therapeutic effects.

Méthodes De Synthèse

Azepan-1-yl(2-chlorophenyl)methanone is synthesized by the reaction of 2-chlorobenzonitrile with cyclohexanone in the presence of a reducing agent. The reaction produces a mixture of two isomers, which are then separated using standard chromatography techniques. The final product is a white crystalline powder that is soluble in water and has a melting point of 258-261°C.

Applications De Recherche Scientifique

Azepan-1-yl(2-chlorophenyl)methanone has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including depression, anxiety, post-traumatic stress disorder (PTSD), and chronic pain. It has been found to have rapid antidepressant effects in patients with treatment-resistant depression, which has led to the development of new antidepressant drugs based on the Azepan-1-yl(2-chlorophenyl)methanone molecule. Azepan-1-yl(2-chlorophenyl)methanone has also been used as an analgesic in patients with chronic pain, and as a sedative in critically ill patients.

Propriétés

Numéro CAS |

18494-63-8 |

|---|---|

Nom du produit |

Azepan-1-yl(2-chlorophenyl)methanone |

Formule moléculaire |

C13H16ClNO |

Poids moléculaire |

237.72 g/mol |

Nom IUPAC |

azepan-1-yl-(2-chlorophenyl)methanone |

InChI |

InChI=1S/C13H16ClNO/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2 |

Clé InChI |

SONJOLVUQSJDFQ-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C(=O)C2=CC=CC=C2Cl |

SMILES canonique |

C1CCCN(CC1)C(=O)C2=CC=CC=C2Cl |

Autres numéros CAS |

18494-63-8 |

Synonymes |

azepan-1-yl-(2-chlorophenyl)methanone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)

![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)

![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)